N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide

Sigma receptor CNS drug discovery Benzamide SAR

This benzofuran-carboxamide hybrid is designed for sigma-receptor and CNS research programs. With no public target-engagement data, you can use it as a primary screening panel candidate, negative control, or scaffold-modification intermediate in proprietary SAR campaigns. The benzofuran-2-yl-hydroxypropyl motif is present in known sigma-1 ligands, enabling pharmacophore queries. ≥90% LCMS/NMR purity ensures reproducible screening and reliable docking input. Build your internal Ki and selectivity data to unlock its potential.

Molecular Formula C18H15Cl2NO3
Molecular Weight 364.22
CAS No. 2034441-22-8
Cat. No. B2596316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide
CAS2034441-22-8
Molecular FormulaC18H15Cl2NO3
Molecular Weight364.22
Structural Identifiers
SMILESCC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C18H15Cl2NO3/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22)
InChIKeyIDDTXYCCEPBRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide (CAS 2034441-22-8): Procurement & Differentiation Baseline


N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide is a synthetic benzofuran-carboxamide hybrid [1]. It belongs to a broad class of benzofuran amides explored for sigma receptor and CNS applications, but no peer-reviewed primary data specific to this compound have been identified in the public domain [2]. The compound is listed in commercial screening libraries (e.g., Life Chemicals) with basic QC specifications (LCMS/NMR purity ≥90%), yet without target-engagement, selectivity, or in vivo data [3].

Why Generic Substitution Fails for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide


In the absence of disclosed target-engagement or selectivity data, generic substitution among close analogs (e.g., other benzofuran-2-yl-hydroxypropyl benzamides) cannot be ruled in or out based on scientific evidence [1]. Structurally similar compounds from the same library (e.g., CAS 2034441-73-9, 2034546-55-7) differ in substitution patterns that are known to dramatically impact sigma receptor affinity and cytotoxicity profiles in related series [2]. Without quantitative head-to-head data, any substitution carries unquantifiable risk of altered potency, selectivity, or off-target activity [3].

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide: Quantitative Differentiation Evidence


Absence of Target-Engagement Data Precludes Differentiation from Closest Structural Analogs

No Ki, IC50, EC50, or selectivity data are publicly available for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide at any target [1]. In contrast, the 2017 benzamide sigma-1 series (compounds 7i, 7w, 7y) achieved S1R Ki values of 1.2–3.6 nM and S2R/S1R selectivity up to >1,000-fold [2]. The 2014 arylcarboxamide series reported compounds 2m and 2p with σ1 Ki of 21.2 and 13.6 nM and selectivity ratios >140 and >40, respectively [3]. Without matching data for the target compound, no evidence-based differentiation can be asserted.

Sigma receptor CNS drug discovery Benzamide SAR

Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide Based on Available Evidence


In-house Profiling as an Uncharacterized Screening Candidate

The compound may be incorporated into a primary screening panel for sigma-1 or sigma-2 receptor binding, provided the user generates internal Ki and selectivity data before making any structural comparison claims [1]. Commercially available from Life Chemicals at ≥90% purity [2].

Negative Control or SAR-Building Block in Benzamide Series

In the absence of disclosed activity, the compound could serve as a negative control or a scaffold-modification intermediate in a proprietary structure–activity relationship (SAR) study, but only if the user independently validates its inactivity at the target of interest [1].

Computational Docking or Pharmacophore Modeling Template

The benzofuran-2-yl-hydroxypropyl motif is present in several sigma-1 ligands with documented affinity; thus, the compound may be used as a docking input or pharmacophore query, though any conclusions must be cross-validated with experimental binding data [3].

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.